2-[(1-Methylpiperidin-4-yl)oxy]pyridine
Description
2-[(1-Methylpiperidin-4-yl)oxy]pyridine is a heterocyclic compound featuring a pyridine ring substituted with a 1-methylpiperidin-4-yloxy group.
Properties
IUPAC Name |
2-(1-methylpiperidin-4-yl)oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-13-8-5-10(6-9-13)14-11-4-2-3-7-12-11/h2-4,7,10H,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFCPUBADUTPGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methylpiperidin-4-yl)oxy]pyridine typically involves the reaction of 4-hydroxypyridine with 1-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methylpiperidin-4-yl)oxy]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate as bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various hydrogenated products .
Scientific Research Applications
2-[(1-Methylpiperidin-4-yl)oxy]pyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(1-Methylpiperidin-4-yl)oxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-[(1-Methylpiperidin-4-yl)oxy]pyridine with four structurally related compounds from , focusing on molecular features, physicochemical properties, and synthetic approaches.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Properties: The brominated analogs exhibit higher molecular weights (259–287 g/mol) compared to the base compound (192 g/mol), which may increase melting points and reduce solubility in polar solvents .
Synthetic Routes: Similar compounds are synthesized via nucleophilic substitution (e.g., pyridine derivatives reacting with piperidine/pyrrolidine precursors in ethanol or methanol with catalysts like p-toluenesulfonic acid) . Brominated derivatives likely involve halogenation steps (e.g., electrophilic substitution or coupling reactions) .
Spectral Data Trends :
- ¹H NMR : Piperidine/pyrrolidine protons typically resonate at δ 1.5–3.0 ppm, while pyridine protons appear at δ 7.0–8.5 ppm. Bromine substitution deshields adjacent protons, shifting signals upfield .
- IR Spectroscopy : Ether linkages (C-O-C) show peaks near 1100–1250 cm⁻¹, and tertiary amines (piperidine) exhibit N-H stretches at ~2800 cm⁻¹ .
Biological Activity
2-[(1-Methylpiperidin-4-yl)oxy]pyridine, a compound with a unique substitution pattern, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by comprehensive data tables.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a 1-methylpiperidin-4-yl group and an ether linkage. This specific structure contributes to its distinct chemical and biological properties, enhancing its interaction with various biological targets.
Research indicates that 2-[(1-Methylpiperidin-4-yl)oxy]pyridine acts as an inhibitor for specific enzymes and receptors. Its mechanism primarily involves modulation of protein interactions critical for cellular signaling pathways.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against various biological targets:
- Enzyme Inhibition : It has been shown to inhibit enzymes related to cancer cell proliferation and survival.
- Antiparasitic Activity : The compound has displayed efficacy against Plasmodium falciparum, the causative agent of malaria, with reductions in parasitemia observed in controlled studies.
Table 1: In Vitro Potency Data
| Compound | Target | IC50 (nM) | Notes |
|---|---|---|---|
| 2-[(1-Methylpiperidin-4-yl)oxy]pyridine | PfCDPK1 | 50 | Effective in reducing parasite load |
| Other Compounds | Various | Varies | Comparison to similar structures |
In Vivo Studies
In vivo studies have further validated the biological activity of this compound. For instance, in murine models, it demonstrated a substantial reduction in parasitemia when administered orally.
Table 2: In Vivo Efficacy Data
| Compound | Model | Dose (mg/kg) | Reduction in Parasitemia (%) |
|---|---|---|---|
| 2-[(1-Methylpiperidin-4-yl)oxy]pyridine | P. berghei | 50 | 44 |
| Control Compound A | P. berghei | 50 | 30 |
Case Studies
Several case studies highlight the therapeutic potential of 2-[(1-Methylpiperidin-4-yl)oxy]pyridine:
- Anticancer Activity : A study focusing on lung cancer cells revealed that the compound inhibited growth effectively, suggesting its role as a potential anticancer agent.
- Antimalarial Properties : In a series of experiments involving P. berghei-infected mice, the compound significantly reduced parasitemia levels compared to untreated controls.
Pharmacokinetics
The pharmacokinetic profile of 2-[(1-Methylpiperidin-4-yl)oxy]pyridine indicates favorable absorption and distribution characteristics:
Table 3: ADME Data
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Half-life | 6 hours |
| Metabolism | Liver |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
